Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11-3-9-14(10-4-11)24(21,22)18-16(20)17-13-7-5-12(6-8-13)15(19)23-2/h3-10H,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONMPTXZOQNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate and sulfonyl groups.
Reduction: Reduced forms of the carbamoyl and sulfonyl groups.
Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for developing medications aimed at treating inflammatory diseases .
Biological Research
The compound is utilized in biological studies to understand its interaction with various biological targets:
- Enzyme Inhibition Studies : It has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders.
- Cell Culture Experiments : this compound is used in cell culture studies to assess its cytotoxicity and effects on cell proliferation .
Materials Science
In materials science, the compound's unique properties make it suitable for various applications:
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific functionalities. The incorporation of sulfonamide groups into polymer chains can enhance their thermal stability and mechanical properties .
- Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound can be formulated into coatings or adhesives used in industrial applications .
Case Study 1: Antimicrobial Activity
A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Study 2: Enzyme Inhibition
In vitro studies have shown that this compound inhibits the enzyme carbonic anhydrase, which plays a vital role in various physiological processes. The inhibition was characterized using kinetic assays, revealing competitive inhibition patterns that suggest potential therapeutic applications in treating conditions like glaucoma or edema.
Mechanism of Action
The mechanism of action of Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Research Implications
- Synthetic Flexibility : The carbamoyl-sulfonamide linkage allows modular substitution for tuning biological activity or material properties.
- Unanswered Questions : The absence of explicit data on the target compound’s applications highlights a research gap. Comparative studies with its carboxylic acid analogue (e.g., hydrolyzed form) could clarify its stability and reactivity.
Biological Activity
Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate, often referred to as a sulfonamide derivative, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a methyl ester group, a sulfonamide moiety, and an amide linkage which contribute to its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antibacterial Activity : It has shown significant inhibitory effects against various bacterial strains.
- Enzyme Inhibition : The compound inhibits key enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).
- Antioxidant Properties : It demonstrates potential in scavenging free radicals and protecting against oxidative stress.
Antibacterial Studies
Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness against strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Penicillin | 20 |
| Escherichia coli | 30 | Ampicillin | 25 |
Enzyme Inhibition
The compound was screened for its ability to inhibit various enzymes critical in metabolic pathways. The results are summarized in the following table:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-Amylase | 75 | 15 |
| α-Glucosidase | 70 | 12 |
| Acetylcholinesterase | 60 | 10 |
| Butyrylcholinesterase | 65 | 11 |
These results indicate that the compound is a promising candidate for further development as an antidiabetic agent due to its ability to inhibit carbohydrate-hydrolyzing enzymes.
Toxicity Studies
Toxicological assessments have demonstrated that this compound is safe at therapeutic doses. In studies conducted on Swiss male albino mice, no adverse effects were observed on hematological or biochemical parameters, suggesting a favorable safety profile.
Case Studies
- Case Study on Antidiabetic Effects : A study involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of glucose-6-phosphatase activity.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged DPPH and ABTS radicals, indicating strong antioxidant properties which may contribute to its protective effects against oxidative stress-related diseases.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or coupling. A key step is the introduction of the sulfonyl carbamoyl group. For example, intermediates like methyl 4-(bromomethyl)benzoate can react with sulfonamide derivatives under basic conditions (e.g., triethylamine) to form the target compound. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during carbamoyl group introduction minimizes side reactions .
- Catalyst use : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency in carbamate formation .
- Purification : Column chromatography or recrystallization improves purity, critical for reproducibility .
- Data : Yields exceeding 90% are achievable under optimized conditions, as demonstrated in analogous sulfonamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : The methyl ester (δ ~3.8–3.9 ppm in ¹H NMR) and sulfonyl carbamoyl NH (δ ~10.4–10.6 ppm, D2O-exchangeable) are diagnostic. Aromatic protons appear between δ 7.1–8.5 ppm .
- IR Spectroscopy : Sulfonyl (S=O) stretches at ~1332 cm⁻¹ and 1160 cm⁻¹ confirm the sulfonamide group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 645 [M⁺]) validate the molecular formula .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replacing the 4-methylphenyl group with halogenated or electron-withdrawing groups) to assess impact on activity .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase for neurological targets) or cytotoxicity screens (e.g., cancer cell lines).
- Data analysis : Use statistical tools (e.g., IC50 comparisons, regression models) to correlate structural features with activity .
- Case study : Analogous compounds with triazole or pyrimidine moieties show enhanced binding to kinases, suggesting similar modifications here could improve potency .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodology :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with the sulfonyl carbamoyl group and π-π stacking with aromatic residues .
- Molecular dynamics (MD) : Simulate binding stability over 100+ ns to assess conformational changes .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energy contributions .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Purity validation : Ensure ≥95% purity via HPLC or NMR, as impurities (e.g., unreacted intermediates) may skew results .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Meta-analysis : Compare data across studies using tools like forest plots to identify outliers or trends .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
